5-Fluoro Risperidone-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

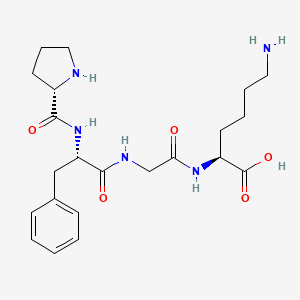

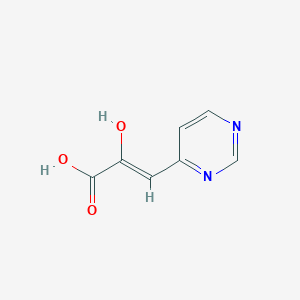

5-Fluoro Risperidone-d4 is a labeled analogue of 5-Fluoro Risperidone, which is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . It is used as a reference material in neurology research .

Molecular Structure Analysis

The molecular formula of 5-Fluoro Risperidone-d4 is C23H23D4FN4O2 . The average molecular weight is 414.51 .Scientific Research Applications

Pharmaceutical Research

5-Fluoro Risperidone-d4 is often used in pharmaceutical research as a reference standard . It’s particularly useful in the development and testing of new drugs, where it can serve as a comparison point for other compounds .

Detection of Pharmaceutical Impurities

This compound is also used in analytical testing to detect, identify, and measure pharmaceutical impurities . This is crucial in ensuring the safety and efficacy of pharmaceutical products .

Development of Antipsychotic Drugs

Risperidone, the parent compound of 5-Fluoro Risperidone-d4, is a second-generation antipsychotic drug . It has been widely used in the treatment of mood disorders, including bipolar disorder . Therefore, 5-Fluoro Risperidone-d4 could potentially be used in the development of new antipsychotic drugs .

Mechanism of Action

Target of Action

5-Fluoro Risperidone-d4 primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior. The high-affinity binding of 5-Fluoro Risperidone-d4 to these receptors is believed to be the key driver of its clinical effects .

Mode of Action

5-Fluoro Risperidone-d4 acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors This blockade leads to a decrease in serotonergic activity and an increase in dopamine release from the frontal cortex . This altered neurotransmitter activity is thought to contribute to the compound’s therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro Risperidone-d4 are primarily those involving dopamine and serotonin neurotransmission . By blocking D2 and 5-HT2 receptors, 5-Fluoro Risperidone-d4 disrupts the normal functioning of these pathways, leading to altered neurotransmitter levels and activity. The specific downstream effects of these changes are complex and can vary depending on a variety of factors, including the individual’s unique biochemistry and the presence of other medications .

Pharmacokinetics

It’s known that risperidone, the parent compound of 5-fluoro risperidone-d4, is metabolized by cytochrome p450 enzymes, specifically cyp2d6, 3a4, and 3a5 . These enzymes play a crucial role in the drug’s metabolism and can impact its bioavailability .

Result of Action

The molecular and cellular effects of 5-Fluoro Risperidone-d4’s action are primarily related to its antagonistic effects on D2 and 5-HT2 receptors . By blocking these receptors, 5-Fluoro Risperidone-d4 alters neurotransmitter activity in the brain, which can lead to changes in mood, cognition, and behavior . These changes are thought to underlie the compound’s therapeutic effects .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro Risperidone-d4 involves the introduction of a deuterium label at the 4-position of the risperidone molecule. This can be achieved through a series of synthetic steps starting from commercially available starting materials.", "Starting Materials": [ "4-Fluoro-3-methoxybenzaldehyde", "2,6-dimethylpiperidine", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid by reacting 4-Fluoro-3-methoxybenzaldehyde with ethyl acetate and acetic acid in the presence of sodium borohydride.", "Step 2: Conversion of 4-Fluoro-3-methoxyphenylacetic acid to 5-Fluoro Risperidone by reacting with 2,6-dimethylpiperidine and hydrochloric acid in methanol.", "Step 3: Introduction of deuterium label at the 4-position of 5-Fluoro Risperidone by reacting with deuterium oxide and sodium hydroxide in methanol.", "Step 4: Purification of the final product by extraction with ethyl acetate, drying over sodium sulfate, and recrystallization." ] } | |

CAS RN |

1346598-47-7 |

Molecular Formula |

C₂₃H₂₃D₄FN₄O₂ |

Molecular Weight |

414.51 |

synonyms |

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

![D-[1-2H]Mannose](/img/structure/B1146200.png)